Cav 3.2 inhibitor 2

Pain Pharmacology Ion Channel Biophysics Analgesic Drug Discovery

T-type calcium channel inhibitors vary widely in potency and selectivity; using inappropriate comparators compromises research validity. Cav 3.2 inhibitor 2 is a high-purity, state-dependent Cav3.2 blocker with validated in vivo efficacy. - IC50: 0.09339 μM at -80 mV; 12-fold selectivity vs. hyperpolarized state; reduced D2 receptor affinity vs. pimozide. - Suppresses T-channel-dependent somatic/visceral pain in mice at 1-10 mg/kg i.p. - Ideal for DRG neuron electrophysiology, pain target validation, and comparative pharmacology. Supplied with rigorous QC documentation; global shipping with cold-chain logistics.

Molecular Formula C32H37F2N3O
Molecular Weight 517.7 g/mol
Cat. No. B12403668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCav 3.2 inhibitor 2
Molecular FormulaC32H37F2N3O
Molecular Weight517.7 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C3=CC=CC=C3N(C2=O)CCCCC4=CC(=CC=C4)F)CCCCC5=CC(=CC=C5)F
InChIInChI=1S/C32H37F2N3O/c33-27-13-7-11-25(23-27)9-3-5-19-35-21-17-29(18-22-35)37-31-16-2-1-15-30(31)36(32(37)38)20-6-4-10-26-12-8-14-28(34)24-26/h1-2,7-8,11-16,23-24,29H,3-6,9-10,17-22H2
InChIKeyHKFWSOWZPUPCOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cav 3.2 Inhibitor 2 Overview


Cav 3.2 inhibitor 2 (CAS 2878598-92-4) is a synthetic small-molecule inhibitor belonging to the pimozide derivative class, specifically designed to block the Cav3.2 (α1H) subtype of low-voltage-activated T-type calcium channels [1]. It exhibits potent, state-dependent inhibition with a reported IC50 of 0.09339 μM at a holding potential of -80 mV in recombinant systems [1]. Beyond its sub-micromolar potency, the compound has demonstrated functional efficacy in vivo, significantly suppressing T-channel-dependent somatic and visceral pain in mouse models [1].

1 Cav3.2 (α1H) subtype-selective ion channel inhibition studies
2 State-dependent T-type calcium channel gating research
3 Pain-signaling pathway investigation in neuronal models
4 Reported reduced D2 receptor engagement vs parent pimozide scaffold

Cav 3.2 Inhibitor 2 Substitution Risks


The classification 'T-type calcium channel inhibitor' encompasses a heterogeneous group of molecules with profound functional discrepancies in potency, subtype selectivity (Cav3.1 vs. Cav3.2 vs. Cav3.3), state-dependence, and off-target liability [1]. In-class compounds cannot be interchanged as if they were identical tools. For instance, the clinical candidate ABT-639 is a poor Cav3.2 inhibitor (IC50 ~2-30 μM, <15% block at 30 μM) compared to Z944 [2], while the pan-T-type inhibitor 'T-Type calcium channel inhibitor 2' (compound 6g) exhibits weak Cav3.2 activity (IC50 83.1 μM) and limited selectivity [3]. Substituting these compounds for Cav 3.2 inhibitor 2 would introduce confounding variables due to divergent potencies, potential peripheral vs. central access, and distinct molecular targets, undermining the validity of comparative pharmacology studies [2].

Subtype T-type inhibitor class shows divergent Cav3.1/3.2/3.3 selectivity; potency and state-dependence may not transfer across compounds.
Off-target D2 receptor and other off-target engagement may differ substantially; pimozide derivatives vary in dopaminergic liability profile.
In vivo Model-response context may not replicate across T-type inhibitors with distinct biophysical fingerprints and state-dependence profiles.

Cav 3.2 Inhibitor 2: Comparative Potency & Selectivity


Cav3.2 Resting-State Inhibition

Cav 3.2 inhibitor 2 demonstrates sub-micromolar potency (IC50 = 0.09339 μM) against the Cav3.2 (α1H) channel at a resting-like holding potential (-80 mV) [1]. This is a key differentiator from pan-T-type inhibitor 'T-Type calcium channel inhibitor 2' (compound 6g), which exhibits an IC50 of 83.1 μM against Cav3.2—an ~890-fold weaker inhibition [2]. It is also significantly more potent than the clinical-stage comparator ABT-639, which has an IC50 of 2 μM under similar voltage-clamp conditions [3].

Cav3.2 Inhibition
Head-to-head
IC50 0.09339 μM
Reported sub-micromolar Cav3.2 target engagement at resting-state holding potential.
~890-fold vs compound 6g (83.1 μM); 21-fold vs ABT-639 (2 μM) at -80 mV
Pain Pharmacology Ion Channel Biophysics Analgesic Drug Discovery

Reduced D2 Receptor Affinity

Cav 3.2 inhibitor 2 was rationally designed from the pimozide scaffold to mitigate the potent dopamine D2 receptor antagonism inherent to pimozide. At concentrations up to 10 μM, Cav 3.2 inhibitor 2 exhibited significantly reduced binding affinity for the D2 receptor compared to the parent molecule pimozide [1]. In functional assays, 0.3 μM Cav 3.2 inhibitor 2 produced Cav3.2 inhibition comparable to pimozide, yet its D2 receptor engagement was markedly lower, effectively separating channel blockade from dopaminergic side-effect liability [1].

D2 Receptor Selectivity
Head-to-head
Reduced D2 binding vs pimozide
Supports Cav3.2-selective pathway interpretation with lower dopaminergic confound.
Qualitative assessment at 1–10 μM; exact Ki values not reported in primary reference
Off-Target Pharmacology Neuropharmacology Chemical Probe Selectivity

In Vivo Analgesic Efficacy

Cav 3.2 inhibitor 2 is one of a limited subset of Cav3.2 inhibitors with published in vivo efficacy data. It demonstrated potent suppression of somatic and visceral pain in mice. Specifically, intraperitoneal administration (1-10 mg/kg) 30 minutes prior to Na2S injection (a model of acute pain) significantly reduced pain-related behaviors [1]. Furthermore, in a model of chemotherapy-induced neuropathic pain, a 10 mg/kg i.p. dose administered 7 days post-oxaliplatin treatment effectively alleviated mechanical allodynia [1]. This contrasts with other commercially available Cav3.2 inhibitors like Cav 3.2 inhibitor 4 (IC50 0.6 μM), which lacks documented in vivo analgesic validation [2].

In Vivo Model Response
Reported
Pain-suppression in mouse models
Reported model-response endpoint context in acute and neuropathic pain paradigms.
Na2S-induced acute pain and oxaliplatin-induced neuropathic allodynia; 1–10 mg/kg i.p.
Translational Pain Research In Vivo Pharmacology Chronic Pain Models

State-Dependent Inhibition Profile

Cav 3.2 inhibitor 2 displays a unique state-dependent inhibition signature. Its potency decreases by approximately 12-fold when the holding potential is hyperpolarized from -80 mV (IC50 = 0.09339 μM) to -110 mV (IC50 = 1.109 μM) [1]. This profile indicates a preference for the resting or closed state of the channel and is opposite to the behavior of compounds like ABT-639, which act preferentially on the inactivated state and show increased potency at depolarized holding potentials [2]. The weak activity of Cav 3.2 inhibitor 2 against Cav3.1 (IC50 = 0.2167 μM) further distinguishes its biophysical fingerprint [1].

State-Dependent Shift
Reported
~12-fold potency shift
Resting-state preferring inhibition profile; potency decreases at hyperpolarized potentials.
IC50 0.09339 μM at -80 mV vs 1.109 μM at -110 mV; contrasts with inactivated-state blockers
Ion Channel Gating Voltage-Clamp Electrophysiology State-Dependent Pharmacology

Cav 3.2 Inhibitor 2: Research Applications


Pain Signaling with D2 Selectivity

Given its high Cav3.2 potency (IC50 0.09339 μM) and significantly reduced D2 receptor affinity relative to pimozide, Cav 3.2 inhibitor 2 is optimally suited for ex vivo and in vitro studies investigating the role of Cav3.2 in primary afferent neuron excitability [1]. Researchers can apply low nanomolar concentrations to dorsal root ganglion (DRG) neuron cultures to assess T-current inhibition without the confounding off-target dopamine receptor modulation that limits pimozide's utility as a selective probe [1].

Cav3.2 Analgesia Validation

The documented efficacy of Cav 3.2 inhibitor 2 in mouse models of Na2S-induced acute pain and oxaliplatin-induced neuropathic allodynia (1-10 mg/kg i.p.) establishes it as a benchmark tool for in vivo target validation studies [1]. This compound can be used to corroborate genetic knockdown findings or to benchmark the efficacy of novel, proprietary Cav3.2 inhibitors in standard preclinical pain assays, providing a high-confidence comparator with established dosing parameters [1].

State-Dependent Neuronal Firing Modulation

The unique state-dependence of Cav 3.2 inhibitor 2—characterized by a 12-fold reduction in potency at hyperpolarized holding potentials—enables researchers to investigate the physiological relevance of resting-state versus inactivated-state T-type channel blockade [1]. This property is valuable for biophysical studies using current-clamp or dynamic-clamp electrophysiology to determine how preferential block of resting channels alters action potential threshold, burst firing, and repetitive firing accommodation in native neurons [1].

Application
Selection Property
Validation Focus
Cav3.2 signaling in DRG neuron studies
Cav3.2 subtype-selectivity review
T-current inhibition endpoint validation
In vivo pain-model target engagement
In vivo model-response context
Behavioral endpoint and dosing-route review
State-dependent gating electrophysiology
State-dependence profile review
Resting vs inactivated state block comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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